REACTION_CXSMILES
|
[C:1]1(=O)O[C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[C:12]([N:16](C(C)(C)C)[C:17]1[CH:18]=C2C(=O)OC(=O)[C:20]2=[CH:26][CH:27]=1)(C)(C)[CH3:13].C(C1C=C(C)C=C2C(OC(=O)C=12)=O)CC>>[CH2:12]([N:16]1[C:4]2[C:26](=[CH:20][CH:1]=[C:2]3[CH:10]=[CH:9][CH:8]=[CH:7][C:3]3=2)[CH:27]=[C:17]1[CH3:18])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
p-di-t-butylamino phthalic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N(C=1C=C2C(C(=O)OC2=O)=CC1)C(C)(C)C
|
Name
|
3-propyl-5-methylphthalic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1=C2C(C(=O)OC2=O)=CC(=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(=CC2=CC=C3C(=C12)C=CC=C3)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |